molecular formula C16H18F3N3O B2434883 N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide CAS No. 1645359-49-4

N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide

Cat. No.: B2434883
CAS No.: 1645359-49-4
M. Wt: 325.335
InChI Key: PHKOBHIQZSQFCZ-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide is a synthetic organic compound that features a trifluoromethyl group, a cyclopentyl ring, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide typically involves multiple steps:

    Formation of the trifluoromethylphenyl cyclopentylamine: This step involves the reaction of 2-(trifluoromethyl)phenyl bromide with cyclopentylamine under suitable conditions, such as the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF).

    Introduction of the cyanomethyl group: This can be achieved by reacting the intermediate with a cyanomethylating agent such as cyanomethyl chloride in the presence of a base like sodium hydride.

    Formation of the final compound: The final step involves the reaction of the intermediate with chloroacetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The trifluoromethyl group could enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide: can be compared with other compounds containing trifluoromethyl groups, cyclopentyl rings, or cyanomethyl groups.

    N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclohexyl]amino]acetamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The trifluoromethyl group can enhance lipophilicity and metabolic stability, while the cyanomethyl group can participate in various chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

N-(cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O/c17-16(18,19)13-6-2-1-4-11(13)12-5-3-7-14(12)22-10-15(23)21-9-8-20/h1-2,4,6,12,14,22H,3,5,7,9-10H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKOBHIQZSQFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NCC(=O)NCC#N)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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